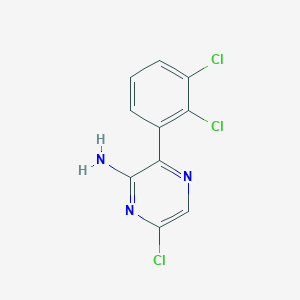

6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple substituents. The compound's primary name reflects its core pyrazinamine structure with specific positional descriptors for each halogen substituent. The pyrazine ring system serves as the parent heterocycle, numbered according to standard conventions where nitrogen atoms occupy positions 1 and 4 of the six-membered aromatic ring. The amino group attachment at position 2 establishes the base pyrazinamine framework, while the chlorine atom at position 6 and the dichlorophenyl group at position 3 complete the substitution pattern.

The systematic identification relies on multiple standardized chemical identifiers that ensure unambiguous compound recognition across various chemical databases and research applications. The Chemical Abstracts Service registry number 212779-33-4 provides the definitive identifier for this specific compound structure. The molecular formula C₁₀H₆Cl₃N₃ accurately represents the elemental composition, indicating ten carbon atoms, six hydrogen atoms, three chlorine atoms, and three nitrogen atoms within the molecular framework. This formula reflects the substantial halogenation of the molecule, with three chlorine substituents contributing significantly to the compound's molecular weight of 274.53 daltons.

The International Chemical Identifier system provides additional systematic nomenclature through the InChI code: 1S/C10H6Cl3N3/c11-6-3-1-2-5(8(6)13)9-10(14)16-7(12)4-15-9/h1-4H,(H2,14,16). This comprehensive string notation captures the complete molecular connectivity and stereochemical information, enabling precise structural reconstruction. The corresponding InChI Key UAZFZHXRKHSGLQ-UHFFFAOYSA-N serves as a shortened hash representation for database searches and computational applications. The Simplified Molecular Input Line Entry System representation NC1=NC(Cl)=CN=C1C2=CC=CC(Cl)=C2Cl provides an alternative linear notation that facilitates computational processing and structural analysis.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits distinctive three-dimensional characteristics arising from the combination of planar aromatic systems and the spatial arrangement of halogen substituents. The pyrazine core maintains planarity consistent with aromatic heterocyclic systems, with bond angles and distances reflecting the electron-withdrawing effects of multiple chlorine substituents. The amino group at position 2 demonstrates typical pyramidal geometry around the nitrogen center, though conjugation with the aromatic system influences the electron density distribution and potential for resonance stabilization. The chlorine atom at position 6 of the pyrazine ring occupies a sterically favorable position that minimizes intramolecular interactions while maximizing electronic effects through inductive withdrawal.

The dichlorophenyl substituent at position 3 introduces additional complexity to the molecular architecture through its own geometric requirements and potential for rotational conformers. The phenyl ring maintains planarity with the two chlorine substituents at positions 2 and 3 creating a distinctive substitution pattern that influences both steric and electronic properties. The connection between the pyrazine and phenyl rings through a direct carbon-carbon bond allows for rotational freedom around this axis, generating multiple possible conformational states with varying degrees of coplanarity between the aromatic systems. The 2,3-dichlorosubstitution pattern on the phenyl ring creates an asymmetric electronic environment that may influence the preferred conformational states through steric and dipolar interactions.

Crystallographic analysis of related pyrazinamine derivatives suggests that compounds of this structural class typically adopt relatively planar conformations to maximize aromatic stabilization while accommodating halogen-halogen interactions. The three chlorine substituents in this compound create opportunities for intermolecular halogen bonding in the solid state, potentially influencing crystal packing arrangements and physical properties. The molecular dipole moment likely exhibits significant magnitude due to the asymmetric distribution of electronegative chlorine atoms and the amino group, creating distinct regions of electron density that influence intermolecular interactions and solubility characteristics.

| Structural Feature | Geometric Parameter | Expected Range |

|---|---|---|

| Pyrazine Ring Bond Angles | C-N-C, N-C-N | 120° ± 2° |

| Amino Group Geometry | Pyramidal N center | sp² hybridization |

| Interring Torsion Angle | Pyrazine-Phenyl | 0-90° (rotational) |

| Chlorine-Carbon Bond Length | C-Cl aromatic | 1.74-1.76 Å |

| Halogen-Halogen Distance | Intramolecular Cl···Cl | >3.0 Å (non-bonding) |

Comparative Analysis with Pyrazinamine Structural Analogues

The structural comparison of this compound with related pyrazinamine analogues reveals significant variations in molecular architecture that directly correlate with halogenation patterns and substituent positioning. The parent compound 2-aminopyrazine possesses a molecular formula of C₄H₅N₃ with a molecular weight of 95.1026 daltons, representing the unsubstituted heterocyclic framework. This substantial difference in molecular weight compared to the target compound (274.53 daltons) demonstrates the significant impact of halogenation and phenyl substitution on the overall molecular structure. The introduction of three chlorine atoms and a dichlorophenyl group nearly triples the molecular weight while fundamentally altering the electronic and steric properties of the molecule.

Structural analogues within the chlorinated pyrazinamine family exhibit systematic variations based on the number and positioning of halogen substituents. The compound 6-Chloro-3,4-dimethylpyridin-2-amine represents a related heterocyclic structure with similar amino and chloro substitution patterns, though built on a pyridine rather than pyrazine framework. This comparison highlights the influence of ring nitrogen positioning on overall molecular geometry and potential chemical reactivity. The systematic replacement of methyl groups with halogenated phenyl substituents significantly increases molecular complexity and introduces additional conformational flexibility through the phenyl ring rotation.

The electronic properties of this compound differ substantially from simpler pyrazinamine derivatives due to the cumulative electron-withdrawing effects of multiple chlorine substituents. While the parent 2-aminopyrazine exhibits relatively electron-rich characteristics suitable for nucleophilic reactions, the extensively halogenated analogue demonstrates reduced electron density throughout the aromatic system. This electronic modification influences both the basicity of the amino group and the reactivity patterns of the aromatic carbons, creating distinct chemical behavior compared to less substituted analogues. The dichlorophenyl substituent further modulates these electronic effects through extended conjugation and additional inductive withdrawal.

The molecular complexity progression from simple pyrazinamine to heavily substituted analogues like this compound illustrates the systematic modification strategies employed in pharmaceutical research to optimize molecular properties. The specific substitution pattern combines the heterocyclic advantages of the pyrazine core with the lipophilic characteristics of the halogenated phenyl group, creating a balanced molecular architecture. Related compounds such as 6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine demonstrate alternative substitution strategies where sulfur bridging replaces direct carbon-carbon bonding, resulting in different geometric constraints and electronic properties.

Properties

IUPAC Name |

6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N3/c11-6-3-1-2-5(8(6)13)9-10(14)16-7(12)4-15-9/h1-4H,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZFZHXRKHSGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(N=C2N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine typically involves the reaction of 4-amino-5-bromo-2-chloropyrimidine with 2,3-dichlorophenylboronic acid . The reaction is carried out under specific conditions, including the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding pyrazine N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-Amino-6-chloropyrazine: Similar structure but lacks the dichlorophenyl group.

3-(2,3-Dichlorophenyl)pyrazin-2-amine: Similar structure but lacks the chlorine atom on the pyrazine ring.

Uniqueness

6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine is unique due to the presence of both chlorine and dichlorophenyl groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves reactions such as Suzuki-Miyaura coupling and various amide couplings. The structural framework includes a pyrazine core substituted with chlorine and dichlorophenyl groups, which are critical for its biological activity.

Table 1: Synthesis Overview

| Step | Reaction Type | Yield (%) | Intermediate |

|---|---|---|---|

| 1 | Suzuki-Miyaura coupling | 74 | Intermediate 1 |

| 2 | Protection of amine | 60 | Intermediate 2 |

| 3 | SNAr reaction | 47 | Intermediate 3 |

| 4 | Ester hydrolysis | 54 | Intermediate 4 |

| 5 | Amide coupling | Final Product |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, a study evaluated the cytotoxic effects on various human cancer cell lines, revealing that certain derivatives led to increased apoptosis rates at specific concentrations (0.01 µM and 0.1 µM) over time. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Table 2: Cytotoxicity Assay Results

| Concentration (µM) | Viability (%) at 24h | Viability (%) at 48h | Viability (%) at 72h |

|---|---|---|---|

| 0.001 | 80 | 79 | 70 |

| 0.01 | 18 | 16 | 13 |

| 0.1 | 16 | 13 | 9 |

The compound's activity may be attributed to its role as an SHP2 inhibitor, which is involved in various signaling pathways that regulate cell proliferation and survival. By inhibiting SHP2, the compound disrupts these pathways, leading to reduced viability in cancer cells.

Case Studies

-

In Vitro Evaluation Against Cancer Cell Lines

- A study demonstrated that derivatives of pyrazine compounds, including those similar to our target compound, showed promising results against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values ranged from low micromolar concentrations, indicating effective cytotoxicity.

-

Antimicrobial Activity

- Other derivatives have shown antimicrobial properties against Mycobacterium tuberculosis and other bacterial strains. The minimal inhibitory concentration (MIC) for some related compounds was reported as low as 6.25 µg/mL, suggesting potential for treating resistant strains.

Pharmacokinetic Properties

The pharmacokinetic profile of compounds in this class often includes moderate lipophilicity and favorable absorption characteristics. These properties enhance their bioavailability and therapeutic efficacy.

Table 3: Pharmacokinetic Data

| Property | Value |

|---|---|

| Log P | Moderate (1.36) |

| Solubility | Soluble in DMSO |

| Bioavailability | High |

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves coupling 6-chloropyrazin-2-amine derivatives with halogenated aryl precursors. Key steps include:

- Reagents : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine as a base to facilitate amide bond formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) under reflux (70–90°C) enhance reaction efficiency .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) achieves >95% purity .

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Coupling Agent | EDCI | 78–85 | 92–97 |

| Reaction Temperature | 80°C | 82 | 95 |

| Purification Method | Column Chromatography | 75 | 98 |

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Methodological Answer :

- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.8–6.3 ppm). ¹³C NMR confirms pyrazine ring carbons (δ 140–160 ppm) .

- XRD : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., Cl⋯Cl contacts at ~3.3 Å) and hydrogen-bonding networks (N–H⋯N) .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: 329.9784) validates molecular formula (C₁₀H₆Cl₃N₃) .

Advanced Research Questions

Q. How can computational methods enhance reaction design and mechanistic studies for this compound?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map energy profiles for substitution or coupling reactions .

- Transition State Analysis : Identify steric hindrance from the 2,3-dichlorophenyl group using NCI (non-covalent interaction) plots .

- Machine Learning : Train models on pyrazine derivative datasets to predict optimal reaction conditions (e.g., solvent, catalyst) .

Q. How can researchers resolve discrepancies in reported biological activity data for pyrazine derivatives?

- Methodological Answer :

- Comparative Assays : Standardize cell-based assays (e.g., IC₅₀ in cancer lines) using identical protocols to minimize variability .

- Structural Analogs : Synthesize derivatives (e.g., replacing Cl with F) to isolate electronic vs. steric effects on activity .

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to correlate substituent patterns with activity trends .

Q. What strategies mitigate challenges in scaling up reactions for this compound?

- Methodological Answer :

- Reactor Design : Use continuous-flow systems to control exothermic reactions (e.g., Cl substitution) and improve heat dissipation .

- Catalyst Recycling : Immobilize EDCI on mesoporous silica to reduce reagent waste .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Testing : Conduct phase diagrams in binary solvent systems (e.g., DMSO/water) to identify co-solvency effects .

- HPLC Purity Check : Confirm absence of hydrophobic impurities (e.g., unreacted dichlorophenyl precursors) that skew solubility measurements .

Structural and Mechanistic Insights

Q. What role do halogen bonds play in the compound’s crystallographic packing?

- Methodological Answer :

- Cl⋯Cl Interactions : Analyze XRD data for Type-I (symmetrical) vs. Type-II (bent) contacts, which influence crystal density and stability .

- Hydrogen Bonding : Map N–H⋯N distances (typically 2.8–3.0 Å) to predict supramolecular assembly in solid-state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.